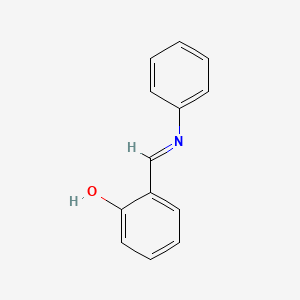

Salicylideneaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68443. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYHCQVVYSSDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870775, DTXSID001203180 | |

| Record name | 2-[(Phenylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-84-0, 31519-65-0 | |

| Record name | 2-Hydroxybenzaldehyde N-phenylimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylideneaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylideneaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Phenylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Salicylideneaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Tautomerism and Isomerization Dynamics of Salicylideneaniline

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Ultrafast Proton Transfer Dynamics in Ground and Excited States

The proton transfer dynamics in salicylideneaniline are characterized by remarkable speed. In the excited state, ESIPT can occur on an ultrafast timescale, often reported to be within 50 femtoseconds (fs) acs.orgdntb.gov.uarsc.org. This rapid transfer is facilitated by the electronic excitation, which alters the potential energy surfaces, making the keto tautomer energetically favorable. While ESIPT is primarily an excited-state phenomenon, ground-state intramolecular proton transfer (GSIPT) can also occur, particularly in systems with specific structural or environmental conditions, though it typically involves higher energy barriers compared to ESIPT researchgate.net. Studies suggest that the ground-state proton transfer can also happen on a timescale of approximately 850 fs, regenerating the enol form mpg.de.

Barrierless ESIPT in the S1 (π,π*) Excited State

In the S1 (π,π*) excited state, the ESIPT process in this compound is often described as barrierless or having a very low energy barrier researchgate.netmpg.deacs.orgresearchgate.net. This low barrier is attributed to the electronic redistribution upon excitation, which significantly lowers the energy difference between the enol and keto forms and facilitates the proton's movement. Theoretical calculations and experimental observations, such as time-resolved photoelectron spectroscopy (TRPES), confirm that for planar or near-planar geometries, the proton transfer is highly efficient and occurs without a significant energy hurdle acs.orgepj-conferences.org.

Role of Planar and Twisted Structures in ESIPT

The molecular geometry, specifically the degree of planarity, plays a critical role in governing the ESIPT dynamics of this compound epj-conferences.orgnih.gov. The ground state of SA is typically nonplanar, with a twist around the anilino C-N bond (approximately 35°-50°) epj-conferences.orgresearchgate.net. Theoretical studies indicate that ESIPT is more likely to occur from a planar structure epj-conferences.orgresearchgate.net.

Influence of Substituents on ESIPT Dynamics and Potential Barriers

The introduction of substituents onto the this compound framework can significantly modulate its ESIPT dynamics and influence the energy barriers involved acs.orgresearchgate.netresearchgate.netnih.gov. Electron-donating groups can strengthen the intramolecular hydrogen bond in the excited state, thereby facilitating ESIPT and potentially lowering energy barriers. Conversely, electron-withdrawing groups can have varied effects, sometimes increasing barriers or promoting competing deactivation channels like twisting acs.orgresearchgate.netresearchgate.netnih.gov. For example, para-substitution can lead to lower ESIPT barriers compared to ortho- and meta-substitutions in some derivatives acs.org. The position of substituents is also critical; for instance, para-substitution can enhance the barrier for C=N twisting, which competes with ESIPT acs.org.

Cis-Keto and Trans-Keto Isomerization Pathways

Following the ESIPT process, the excited keto tautomer can undergo further transformations, including cis-trans isomerization acs.orgresearchgate.netoptica.orgmdpi.comacs.orgchimienouvelle.be. The initial product of ESIPT is typically the cis-keto tautomer. This cis-keto form can then undergo cis-trans isomerization, often through a phenolic twist or a C=N bond rotation, to form the more stable trans-keto isomer acs.orgoptica.orgmdpi.comacs.org. This trans-keto form is often the long-lived photochromic product observed in this compound derivatives optica.orgmdpi.comchimienouvelle.be. The energy barrier for this isomerization can be influenced by the molecular structure and environment acs.org. In some cases, the stilbene (B7821643) C=C twist can also occur, though it is often less favored for the keto forms compared to the enol forms acs.org. The ground-state trans-keto form can thermally revert to the enol form, completing a photocycle optica.orgmdpi.com.

Compound List:

this compound (SA)

N-salicylidne-p-bromoanil (SABr)

N-salicylidne-3,4-dime-thylanil (SADMe)

N-salicylidne-p-nitroanil (SANO2)

N-(8-Quinolyl) salicylaldimine (QS)

QS-OMe

QS-NO2

N-salicylideneaniline derivatives (general)

Salicylaldehyde (B1680747) azine (SAA)

Salicylaldehyde (SA)

N-salicylideneaniline (salanH)

5-bromosalicylaldehyde (B98134) (5BrsalanH)

N-salicylidene-o-aminophenol (SA)

Salicylidenemethylamine (SMA)

N-salicylidene-2-bromoethylamine

Tris(N-salicylideneaniline)-based (TSA) porous organic polymers (POPs)

1,3,5-triarylbenzene (TAB)

1,3,5-tristyrylbenzene (TSB)

1,3,5-tris(arylethynyl)benzene (TAE)

N-salicylidene-p-anisidine (SAOMe)

N-salicylaldehyde-p-anisidine (SAOMe)

N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine

N-(8-quinolyl)salicylaldimine (HL1)

N-(8-quinolyl)napthaldimine (HL2)

Salicylaldehyde

2-hydroxy-1-naphthaldehyde (B42665)

N-salicylideneaniline (1A)

Naphthalylidinequinoline (2A)

N-salicylideneaniline derivatives (general)

2-hydroxybenzaldehyde

5-chloro-2-hydroxybenzaldehyde

3,5-dichloro-2-hydroxybenzaldehyde

Advanced Spectroscopic Characterization and Computational Studies

Time-Resolved Spectroscopic Investigations of Salicylideneaniline

Time-resolved spectroscopic methods provide crucial insights into the ultrafast processes occurring in this compound following photoexcitation. These techniques allow researchers to track the evolution of molecular species on femtosecond and picosecond timescales, revealing the mechanisms of proton transfer, isomerization, and relaxation pathways.

Femtosecond Time-Resolved Photoelectron Spectroscopy (TRPES)

Femtosecond time-resolved photoelectron spectroscopy (TRPES) has been instrumental in studying the initial processes of proton transfer in this compound (SA) nih.govacs.org. These studies have revealed that the excited-state dynamics within the S1 band are highly dependent on the excitation wavelength acs.org. For planar ground-state molecules excited at lower photon energies (370 nm), the excited-state reaction, including ESIPT, occurs within 50 femtoseconds nih.govacs.org. However, when twisted ground-state molecules are excited at higher energies (350 and 330 nm), planarization is required before ESIPT can occur, leading to slower dynamics nih.govacs.org. TDDFT calculations have supported these observations, correlating substitution effects on decay dynamics with modifications of potential barriers and supporting a twisting motion of the anilino ring prior to ESIPT nih.govacs.org.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy (fs-TAS) has been widely used to investigate the photochromic reactions and excited-state dynamics of this compound in various environments nih.govresearchgate.netresearchgate.netipcms.fr. In solution, fs-TAS studies have identified different transient species, including the initially excited enol form, the proton-transferred keto form, and the final photochromic product researchgate.net. The ESIPT rate has been determined to be in the order of 200–300 fs in most solvents, with photochromic product formation completing within tens of picoseconds researchgate.net. These studies have also shown that the outcome of the photoreaction can depend on the excitation wavelength, with decisive steps occurring within the first hundred femtoseconds researchgate.net. In crystalline states, fs-TAS has provided insights into the influence of molecular conformation and crystal packing on photochromic properties, observing similar photochromic reactions in solid state and solution, though with potential intermediate species due to steric hindrance in crystalline states researchgate.net.

Picosecond Fluorescence Spectroscopy

Picosecond fluorescence spectroscopy complements transient absorption studies by providing information on the emissive pathways of this compound researchgate.net. Studies have indicated that the excited-state intramolecular proton transfer (ESIPT) leads to a cis-keto excited state, which is primarily responsible for the molecule's fluorescence researchgate.netresearchgate.net. The ESIPT rate has been observed to be in the order of 200–300 fs, and the subsequent formation of the photochromic product occurs over picoseconds researchgate.net. In some cases, fluorescence decay has been observed to be biexponential, with shorter lifetimes attributed to solvent relaxation and longer lifetimes indicating other processes researchgate.net.

Single-Crystal Microscopic UV-Vis Spectroscopy for Polymorph-Dependent Features

Single-crystal microscopic UV-Vis spectroscopy has been crucial for understanding the polymorph-dependent photochromic features of this compound acs.orgresearchgate.netnih.govrsc.org. Research has shown that this compound can exist in multiple crystalline polymorphs, each exhibiting distinct photochromic behaviors acs.orgresearchgate.netnih.govrsc.orgcore.ac.uk. For example, different polymorphs of 3,5-di-tert-butylthis compound have been identified as thermochromic and/or photochromic, with their properties influenced by crystal packing and molecular conformation acs.orgresearchgate.netrsc.org. Studies using this technique have demonstrated that bleaching curves can be significantly influenced by the degree of photosaturation, and that the bleaching process can be accelerated by visible light irradiation, with the extent of acceleration varying between polymorphs researchgate.netnih.gov. The long lifetime of a photoproduct in one polymorph has been attributed to efficient self-shielding from visible light irradiation due to its structural features researchgate.netrsc.org.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful computational tools used to model the electronic structure, geometry, and spectroscopic properties of molecules like this compound. These methods provide theoretical underpinnings for experimental observations and help elucidate reaction mechanisms.

Geometry Optimizations of Enol and Keto Tautomers in Gas and Solvent Phases

DFT calculations, including geometry optimizations, have been extensively used to study the tautomerism of this compound, specifically the enol and keto forms, in both gas and solvent phases cdnsciencepub.comresearchgate.netnih.govaip.orgnih.govspectroscopyonline.comaip.orgresearchgate.netresearchgate.net. These studies confirm the existence of both enol and keto tautomers and investigate their relative stabilities and structural parameters.

Gas Phase: In the gas phase, optimizations reveal the molecular geometries of the enol and keto tautomers, including bond lengths, bond angles, and dihedral angles, which are critical for understanding intramolecular hydrogen bonding and potential energy surfaces cdnsciencepub.comresearchgate.netaip.orgaip.org. TDDFT calculations are often employed to predict UV-Vis absorption spectra and other electronic properties, correlating them with experimental findings cdnsciencepub.comresearchgate.netnih.gov.

Solvent Phase: The influence of solvent polarity on the tautomeric equilibrium and molecular properties has been investigated using DFT with implicit or explicit solvation models aip.orgaip.org. Solvents can affect the hydrogen bond lengths and potentially shift the equilibrium between the enol and keto forms, influencing electronic properties such as hyperpolarizability aip.org. For instance, increased solvent polarity can stabilize the keto form aip.org.

Example Data Table (Illustrative based on general DFT findings for tautomers):

| Tautomer | Phase | Key Geometric Parameter (e.g., O-H...N distance in Å) | Relative Energy (kcal/mol) | Notes |

| Enol | Gas Phase | ~1.70 | 0.0 (reference) | Stable form with intramolecular hydrogen bond; planar or twisted |

| Keto | Gas Phase | ~1.75 (N-H...O) | ~1-5 | Formed after proton transfer; less stable than enol in gas phase |

| Enol | Solvent A | Slightly shorter than gas phase | Varies with solvent | Solvent polarity can influence stability |

| Keto | Solvent A | Slightly longer than gas phase | Varies with solvent | Solvent polarity can influence stability |

Note: Specific values for relative energies and bond distances are highly dependent on the computational method, basis set, and specific solvent model used in the calculations. This table provides a conceptual representation.

DFT and TDDFT calculations also provide insights into the potential energy surfaces (PES) governing the proton transfer process, aiding in the interpretation of time-resolved spectroscopic data cdnsciencepub.comresearchgate.netnih.govacs.org. These calculations help in understanding the energy barriers and reaction pathways involved in the excited-state intramolecular proton transfer (ESIPT) researchgate.netnih.govacs.org.

Compound List:

this compound (SA)

N-(3-methylsalicylidene)-3-methylaniline

N-salicylidene-1-naphthylamine (SN)

N,N′-bis-(salicylidene)-p-phenylenediamine (BSP)

N-salicylidene-4-aminopyridine

3,5-di-tert-butylthis compound

2-hydroxybenzylideneaniline (SAOH)

N-(2-methoxybenzylidene)aniline (SAOMe)

Salicylaldehyde (B1680747) azine (SAz)

Potential Energy Surface (PES) Scan for Intramolecular Proton Transfer

Computational studies, particularly those employing Density Functional Theory (DFT) and time-dependent DFT (TDDFT), have been instrumental in mapping the potential energy surfaces governing the intramolecular proton transfer in this compound. These studies predict a barrierless excited-state intramolecular proton transfer (ESIPT) in the first singlet excited state aip.orgnih.govresearchgate.netresearchgate.netacs.orgaip.org. The PES scans reveal that the proton transfer is highly efficient, occurring within tens of femtoseconds aip.orgnih.govresearchgate.netacs.orgepj-conferences.orgrsc.org. The planarity of the molecule is a critical factor; planar ground-state molecules undergo immediate proton transfer upon excitation, while twisted ground-state molecules require a planarization step before ESIPT can occur epj-conferences.org. The energy barriers for ESIPT are found to be dependent on substituent positions, with para-substitution generally leading to lower barriers researchgate.netnih.gov.

Electronic Structure Calculations and Excited State Dynamics

Electronic structure calculations, including TDDFT, have elucidated the excited-state dynamics of this compound aip.orgnih.govacs.orgaip.orgchemrxiv.orgacs.org. These studies indicate that upon photoexcitation to the singlet excited state (often a π, π* state), this compound undergoes rapid proton transfer, forming a fluorescent cis-keto tautomer aip.org. This process is often accompanied by fast depopulation pathways, explained by conical intersections between the ground and excited electronic states aip.orgnih.gov. Quantum dynamical simulations, such as those using the ab initio multiple spawning (AIMS) method, have been employed to model these ultrafast processes, revealing that proton transfer and deactivation events can occur within tens of femtoseconds aip.orgnih.govchemrxiv.orgacs.org. The dynamics can be influenced by factors like excitation wavelength and molecular conformation, with twisting motions of the anilino ring preceding ESIPT in non-planar molecules epj-conferences.orgresearchgate.net.

Prediction of Electronic Transitions and Vibrational Assignments

Theoretical methods are used to predict the electronic transition energies and assign vibrational frequencies for this compound. TDDFT calculations have successfully reproduced experimental absorption spectra, identifying main electronic transitions in the 200-450 nm range uchile.cl. Studies have also analyzed the effect of substituents on these electronic transitions, correlating them with changes in orbital nature and charge transfer uchile.cl. Vibrational assignments have been performed using DFT calculations, providing insights into the molecular structure and bonding in both enol and keto tautomers ijcce.ac.ir. For instance, calculations have been used to analyze the O–H···N hydrogen bond strength, which is crucial for the ESIPT process mdpi.comresearchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (HOMO-LUMO gap) are critical parameters for understanding the electronic properties and reactivity of this compound derivatives researchgate.netijcce.ac.irmdpi.comresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.netnih.govphyschemres.org. A smaller HOMO-LUMO gap generally indicates a greater propensity for intramolecular charge transfer (ICT) and is often correlated with enhanced nonlinear optical (NLO) properties researchgate.netresearchgate.netcdnsciencepub.com. Computational studies have shown that the HOMO is typically delocalized over the phenolic part of the molecule, while the LUMO is distributed across the entire conjugated system, with specific delocalization patterns varying with substituents mdpi.com. The HOMO-LUMO gap is inversely related to the first-order hyperpolarizability, suggesting that this compound derivatives with smaller gaps are promising candidates for NLO materials researchgate.netresearchgate.netcdnsciencepub.com.

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analysis

Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) analyses provide valuable information about the electron density distribution, molecular interactions, and reactive sites within this compound researchgate.netijcce.ac.ircdnsciencepub.comresearchgate.net. MEP maps highlight regions of positive and negative electrostatic potential, indicating where electrophilic or nucleophilic attacks are likely to occur. RDG analysis, often used in conjunction with the electron density, helps visualize non-covalent interactions, such as hydrogen bonds, which play a significant role in stabilizing molecular structures and facilitating proton transfer researchgate.netijcce.ac.ircdnsciencepub.comx-mol.net. These analyses contribute to understanding the stability and intermolecular interactions of this compound in different environments.

Quantum Dynamical Studies of Photochromism

Quantum dynamical studies, often employing wave-packet propagation methods or surface-hopping simulations, are essential for understanding the ultrafast photochromic behavior of this compound aip.orgnih.govacs.orgaip.orgchemrxiv.orgacs.org. These studies simulate the time evolution of the molecular system following photoexcitation, capturing the complex interplay of proton transfer, internal conversion, and isomerization processes that lead to the observed photochromism aip.orgnih.govacs.orgaip.orgchemrxiv.orgacs.org. For instance, simulations have shown that the excited-state intramolecular proton transfer (ESIPT) in this compound occurs on a femtosecond timescale, leading to the formation of the photochromic cis-keto tautomer aip.orgnih.govacs.orgaip.org. These dynamical studies also investigate the influence of molecular conformation and external factors, such as cavity coupling, on the reaction pathways and lifetimes epj-conferences.orgchemrxiv.orgacs.orgresearchgate.net.

Other Spectroscopic Techniques

The investigation of this compound's molecular structure, electronic transitions, and tautomeric states relies heavily on a suite of spectroscopic methods. These techniques provide direct experimental evidence that is often corroborated and further elucidated by computational modeling.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is instrumental in identifying functional groups and probing the nature of bonding within this compound, particularly the presence and strength of intramolecular hydrogen bonds. The characteristic spectral features provide insights into the molecule's preferred tautomeric form in the solid state and solution.

Intramolecular Hydrogen Bonding: The presence of a strong intramolecular O–H···N hydrogen bond is a hallmark of this compound, stabilizing the enol-imine tautomer mdpi.comresearchgate.net. This is evidenced by the observation of broad bands in the FT-IR spectra, typically in the range of 2900–1500 cm⁻¹, attributed to the stretching vibration of the hydrogen-bonded O–H group (ν(OH)) mdpi.comresearchgate.net. The large isotopic shift ratio (ISR) of 1.320 upon deuteration further confirms the involvement of the hydroxyl proton in this hydrogen bond, characteristic of the enol-imine form mdpi.comresearchgate.net. Weak bands observed in the 3100–2700 cm⁻¹ region also suggest the significant involvement of the hydroxyl group in hydrogen bonding mdpi.comresearchgate.net.

Characteristic Functional Group Vibrations: The stretching vibration of the azomethine (C=N) group, a key feature of Schiff bases, is typically observed around 1612 cm⁻¹ mdpi.com. Upon complexation with metal ions, this band often shifts to lower wavenumbers (around 1600 cm⁻¹), indicating coordination through the nitrogen atom mdpi.com. Aromatic C–H stretching vibrations are generally found above 3000 cm⁻¹ mdpi.com. Deuteration of the hydroxyl group leads to characteristic δ(OD) bands appearing around 1130 cm⁻¹ and 1020 cm⁻¹ in both IR and Raman spectra mdpi.comnih.gov. The out-of-plane bending vibration γ(OH) is observed in the range of 860–820 cm⁻¹, shifting to 601 cm⁻¹ upon deuteration mdpi.comnih.gov.

Table 2.3.1.1: Key FT-IR Vibrational Assignments for this compound

| Vibration Type | Approximate Wavenumber (cm⁻¹) | Assignment / Description | Reference(s) |

| ν(OH) stretching | 2900–1500 (broad band) | Hydrogen-bonded O–H stretching, indicative of enol-imine form | mdpi.comresearchgate.net |

| C–H stretching (aromatic) | > 3000 | Aromatic C–H stretching vibrations | mdpi.com |

| ν(C=N) stretching | ~ 1612 | Azomethine (imine) stretching vibration | mdpi.com |

| δ(OH) bending | Varies | Hydroxyl bending vibration (identified via deuteration studies) | mdpi.comnih.gov |

| γ(OH) bending | 860–820 | Out-of-plane hydroxyl bending vibration (shifts to 601 cm⁻¹ upon deuteration) | mdpi.comnih.gov |

| ν(NH) stretching | ~ 3251 (weak) | Imine N–H stretching (observed in deuterated analogues or keto forms) | mdpi.com |

| δ(OD) bending | ~ 1130, ~ 1020 | Deuterated hydroxyl bending vibration | mdpi.comnih.gov |

Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to calculate vibrational frequencies and assign them to specific modes, providing theoretical support for experimental observations researchgate.netnih.govresearchgate.netnih.govfigshare.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound and its derivatives, providing detailed information about the chemical environment of each proton.

Phenolic Proton (OH): A characteristic feature in the ¹H NMR spectrum of this compound is the signal for the phenolic proton. Due to the strong intramolecular hydrogen bond, this proton is significantly deshielded, appearing as a singlet at a large downfield chemical shift, typically greater than 12 ppm nih.gov. For various this compound derivatives, these signals have been reported in the range of δ 12.12 to 13.85 ppm in CDCl₃, underscoring the strength of the O–H···N interaction nih.gov.

Imine Proton (CH=N): The proton attached to the imine carbon (CH=N) is also observed as a singlet. Its chemical shift is influenced by the electronic nature of the substituents on the aniline (B41778) ring researchgate.net.

Aromatic Protons: The aromatic protons of both the salicylaldehyde and aniline moieties give rise to complex multiplets in the ¹H NMR spectra, typically in the region of δ 6.7–7.5 ppm nih.gov. The specific patterns and chemical shifts of these signals provide further structural confirmation and can be sensitive to substituent effects and conformational preferences researchgate.netnih.gov.

Conformational Insights: ¹H NMR studies, particularly when combined with computational analysis, can offer insights into the conformation of this compound derivatives, distinguishing between planar and twisted arrangements of the aromatic rings researchgate.net.

Table 2.3.2.1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Description | Reference(s) |

| Phenolic (OH) | > 12.0 | s | Highly deshielded due to intramolecular O–H···N hydrogen bonding | nih.gov |

| Imine (CH=N) | Varies | s | Proton attached to the azomethine carbon | researchgate.netnih.gov |

| Aromatic | ~ 6.7–7.5 | m | Signals from the phenyl and substituted phenyl rings | nih.gov |

Computational methods, such as DFT, are frequently employed to predict ¹H NMR chemical shifts, aiding in the assignment of observed signals and providing a deeper understanding of the electronic structure and molecular geometry researchgate.netnih.govnih.govfigshare.com.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is crucial for investigating the electronic transitions within this compound, which are directly related to its color and photoresponsive properties. The spectra provide information about the tautomeric equilibrium and the influence of solvent polarity.

Tautomeric Equilibrium and Solvent Effects: this compound exists in an equilibrium between the enol-imine and keto-amine tautomers. The enol form is generally more stable in apolar solvents and the solid state, exhibiting absorption bands typically below 400 nm, often around 345–350 nm, attributed to π–π* and n–π* transitions acs.orgnih.govnih.govresearchgate.net. In protic solvents, the equilibrium can shift towards the keto form, leading to the appearance of new, longer-wavelength absorption bands, often observed around 450 nm and sometimes extending to the visible region (e.g., 650–680 nm) upon photoexcitation or in the presence of specific solvent interactions acs.orgnih.govacs.org. This solvatochromic behavior highlights the sensitivity of the tautomeric equilibrium to the surrounding environment acs.orgacs.org.

Photoinduced Changes: Upon irradiation with UV light, this compound derivatives can undergo photoinduced proton transfer, leading to changes in their UV-Vis absorption spectra. For instance, absorption bands can appear or shift, indicating the formation of photoproducts, which may revert to the original form upon irradiation with visible light acs.orgresearchgate.net.

Computational Analysis: Time-Dependent Density Functional Theory (TD-DFT) calculations are widely used to simulate UV-Vis absorption spectra, predicting excitation energies, oscillator strengths, and vibronic structures for both enol and keto forms researchgate.netacs.orgnih.gov. Comparing these simulated spectra with experimental data allows for the determination of the keto:enol abundance ratio and provides a deeper understanding of the electronic transitions responsible for the observed absorption bands acs.org.

Table 2.3.3.1: UV-Vis Absorption Maxima (λmax) and Assignments for this compound

| Solvent/State | Approximate λmax (nm) | Assignment / Description | Reference(s) |

| Aprotic Solvents | 345–350 | π–π* and n–π* transitions, characteristic of the enol-imine form | acs.orgnih.govnih.govresearchgate.net |

| Protic Solvents | ~ 450 | New band appearing, associated with stabilization of the keto-amine tautomer or specific solvent interactions | acs.orgnih.govacs.org |

| Solid State | ~ 345 (main band) | Enol form dominant; shoulder around 450 nm may indicate presence of keto tautomer | acs.orgnih.gov |

| UV-Irradiated (Soln) | ~ 650–680 | Bands associated with photoproducts formed via excited-state intramolecular proton transfer (ESIPT) | acs.org |

| UV-Irradiated (Solid) | ~ 650 | Appearance of new absorption bands upon UV light irradiation | acs.org |

These spectroscopic techniques, when integrated with computational chemistry, provide a comprehensive picture of this compound's electronic structure, tautomerism, and response to external stimuli.

Compound List:

this compound (SA)

Crystal Engineering and Solid State Phenomena in Salicylideneaniline

Polymorphism and Crystal Structure-Property Relationships

Steric (Nonplanar) vs. Planar Conformations

Solid-State Stabilization of Tautomeric Forms

In the crystalline state, unlike in solution where tautomers often coexist in equilibrium, typically only one tautomeric form is observed. The specific tautomer that emerges in the crystal structure is largely dictated by the molecular structure, the nature of substituents on the N-aryl ring, and the influence of intermolecular interactions such as hydrogen bonding iucr.org. For instance, electron-withdrawing substituents on the phenolic ring and electron-donating substituents on the aniline (B41778) ring are known to favor the stabilization of the keto-amine (KA) form iucr.orgup.ac.za. The solid state offers mechanisms for stabilizing particular tautomers, either through changes in temperature or via photoirradiation, leading to distinct structural arrangements iucr.orgup.ac.za. Studies have shown that while the parent salicylideneaniline predominantly exists in the enol-imine (EI) form, the introduction of a nitro group, as in N-(2-hydroxy-3-nitrobenzylidene)aniline, can lead to a crystal structure where both the enol (OH) and keto (NH) forms are nearly equally populated, indicating a significant stabilization of both tautomers oup.com. The stabilization of the trans-keto form in crystalline this compound can be attributed to the presence of intermolecular hydrogen bonds, which are further reinforced by charge redistribution induced by the molecular packing researchgate.net.

Enol–Keto Phase Transitions

This compound derivatives can undergo reversible enol-keto phase transitions, often accompanied by observable color changes (thermochromism). These transitions are frequently studied using differential scanning calorimetry (DSC), which provides insights into the thermodynamic relationships between the prototropic tautomers iucr.orgrsc.orgacs.org. For example, in compound 3b, an enol-keto transition (3b → 3a) was observed as a small endotherm at 374 K, while the reverse keto-enol transition (3a → 3b) manifested as exotherms at 354 K and 375 K, indicating a two-step transformation iucr.orgrsc.org. These transitions are often associated with proton transfer via the intramolecular O⋯N hydrogen bond, occurring over a broad temperature range, such as 193–453 K iucr.orgrsc.org.

Beyond simple tautomeric shifts, some this compound derivatives exhibit more dramatic thermomechanical effects, known as thermosalient behavior, which involve mechanical responses like jumping or exploding during phase transitions rsc.orgnih.goviucr.orgresearchgate.net. Polymorphs of dichloro-N-salicylideneaniline, for instance, display such phenomena. Form I to Form III transitions are reversible, occurring around 328–333 K, while the Form II to Form III transition is irreversible researchgate.net. The specific crystal packing influences these responses; layered sheet morphologies in Forms I and III lead to unidirectional thermal stress transmission and jumping, whereas corrugated sheet structures in Form II result in more isotropic thermal release and blasting rsc.orgnih.goviucr.orgresearchgate.net.

Supramolecular Chemistry and Intermolecular Interactions

In many this compound structures, molecules are organized through amide N—H⋯O dimer synthons, often in conjunction with halogen bonding interactions, particularly in substituted derivatives like dichloro-N-salicylideneaniline rsc.orgnih.goviucr.orgresearchgate.netresearchgate.netdntb.gov.ua. These interactions contribute to the formation of extended networks, influencing the material's response to external stimuli like heat or light up.ac.zanih.goviucr.orgresearchgate.netresearchgate.net. Weak halogen bonds, such as C—Cl⋯O, play a significant role by providing conformational flexibility while maintaining the integrity of the crystal network, which is essential for dynamic molecular behavior rsc.orgnih.goviucr.orgresearchgate.net.

Hydrogen Bonding Networks

Hydrogen bonding is a cornerstone of this compound supramolecular architecture, manifesting in both intramolecular and intermolecular arrangements.

A prominent feature in the enol-imine (EI) tautomer of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O–H) and the imine nitrogen atom (N). This O–H⋯N interaction is critical for the molecule's geometry and its tautomeric behavior up.ac.zaoup.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.commdpi.com. The strength of this bond is often described as quasi-aromatic and contributes to the stabilization of the enol form researchgate.net. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, reveals this bond through a broadened and red-shifted O–H stretching vibration band researchgate.netacs.org. The distances and angles associated with this intramolecular hydrogen bond are well-defined, with O⋯N distances typically in the range of 2.5–2.7 Å and O–H⋯N angles around 135–160° oup.com. For instance, in one study, the O–H⋯N bond was reported with an O⋯N distance of 2.604(2) Å oup.com, while another reported O–H bond lengths varying from 0.775(6) to 1.459(2) Å, indicative of intermediate proton positions between the enol and keto forms rsc.org. This strong intramolecular bond facilitates the proton transfer necessary for tautomerization up.ac.zaoup.comresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net.

Intramolecular Hydrogen Bonds

Halogen Bonding (C-Cl···O)

Halogen bonding, specifically C–Cl⋯O interactions, is a significant intermolecular force observed in halogenated this compound derivatives, such as dichloro-N-salicylideneaniline rsc.orgnih.goviucr.orgresearchgate.netresearchgate.net. These interactions are vital for the structural dynamics and thermal responsiveness of these materials rsc.orgnih.goviucr.orgresearchgate.net. The strength of halogen bonds generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl) rsc.orgiucr.org. Weak C–Cl⋯O halogen bonds are particularly important as they allow for conformational flexibility while maintaining the connectivity of the crystal network, a key factor for thermosalient effects rsc.orgnih.goviucr.orgresearchgate.net. The presence and strength of these halogen bonds can influence whether a compound exhibits mechanical responses upon heating; for instance, isostructural bromo and iodo derivatives, with stronger halogen bonds, did not display the same mechanical responses as their chloro counterparts rsc.orgnih.goviucr.orgresearchgate.net.

Data Tables

Table 1: Intramolecular Hydrogen Bond Parameters in this compound Derivatives

| Compound/Context | O⋯N Distance (Å) | O–H Bond Length (Å) | ∠O–H⋯N (°) | Reference |

| N-(2-hydroxy-3-nitrobenzylidene)aniline (nitro derivative) | 2.604(2) | N/A | N/A | oup.com |

| N-(2-hydroxy-3-nitrobenzylidene)aniline (nitro derivative) | 2.607(2) | N/A | N/A | acs.org |

| N-(2-hydroxy-3-nitrobenzylidene)aniline (nitro derivative) | 1.82 | N/A | 148 | |

| N-(2-hydroxy-3-nitrobenzylidene)aniline (nitro derivative) | 1.84 | N/A | 159 | |

| General EI Tautomer (average values) | N/A | 0.775(6) – 1.459(2) | N/A | rsc.org |

N/A: Not Applicable or not explicitly stated in the snippet for that specific parameter.

Functional Applications and Materials Science of Salicylideneaniline Derivatives

Optoelectronic and Photonic Devices

The electronic and optical properties of salicylideneaniline derivatives make them suitable candidates for various optoelectronic and photonic applications. Their ability to undergo intramolecular proton transfer (ESIPT) and their tunable fluorescence characteristics are key to their utility in these fields.

| Compound Class/Example | Emission Color | EQE (%) | Brightness (Cd m⁻²) | Notes |

| Zn(II) Schiff base complexes (pyrazolone-based) | Blue | Up to 3.2 | 4300–11,600 | High thermal stability, intraligand charge transfer |

| Device Type | Material Type | PCE (%) | Key Feature |

| Perovskite Solar Cells | Schiff-base copper complexes | 4.55–5.71 | Hole-transporting layer, good thermal/chemical stability |

| Organic Solar Cells (BHJ) | Conjugated small-molecule azomethines | ~1.2 | Efficient light absorption, simple synthesis |

| Property | Stimulus | Observed Change | Mechanism |

| Photochromism | UV irradiation | Color change (e.g., yellow to red) | Enol-keto tautomerization, E/Z isomerization |

| Thermochromism | Temperature change | Color change (e.g., red/orange to orange/yellow) | Ground-state enol-keto tautomerism |

| Property/Material | NLO Property | Typical Value/Observation | Application |

| This compound derivatives | Hyperpolarizability (β) | 10⁻³⁰ to 10⁻²⁹ esu | Frequency doubling, optical switching |

| COFs (tris(N-salicylideneaniline) units) | Second-order susceptibility (χ⁽²⁾) | Large amplitudes, tunable via tautomerism | Solid-state NLO switches |

| Chiral Schiff base Zn(II) complexes | Second Harmonic Generation (SHG) | Comparable to POM/NPP | Frequency conversion |

Polarized Fluorescence in Liquid Crystalline Polymeric Filmsthis compound derivatives are also utilized in the development of materials exhibiting polarized fluorescence, particularly when incorporated into liquid crystalline polymeric (LCP) filmsresearchgate.netoup.comnih.govacs.orgresearchgate.net. The ordered structure of liquid crystals, combined with the emissive properties of salicylideneanilines, allows for the creation of films that emit light with a high degree of polarization. This phenomenon is achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT) within oriented moleculesresearchgate.netoup.com. Research has demonstrated that N-salicylideneaniline (SA) derivatives, formed via in situ exchange from oriented N-benzylideneaniline (NBA) side groups in LCP films, can yield polarized fluorescence with polarization ratios up to 3.4 or even 6.2researchgate.netoup.comnih.govacs.orgresearchgate.net. The emissive wavelength can be tuned by modifying the 2-hydroxybenzaldehyde derivatives used in the synthesis, allowing for color tuning of the oriented filmsresearchgate.netoup.com.

| Material System | Phenomenon | Polarization Ratio | Application Potential |

| LCP films with SA derivatives | Polarized Fluorescence | Up to 6.2 | Displays, optical data storage |

| SA derivatives in LCPs | ESIPT-induced emission | High polarization | Luminescent materials |

Sensor Development

The ability of this compound derivatives to interact selectively with various analytes, often accompanied by a detectable change in their fluorescence or color, makes them excellent candidates for sensor development nih.govresearchgate.netmdpi.comrsc.orgnih.gov. These compounds can act as fluorescent chemosensors for the detection of metal ions, anions, and other biologically or environmentally relevant species. The sensing mechanism typically involves chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or fluorescence quenching/enhancement upon analyte binding nih.govresearchgate.netmdpi.comrsc.org. For instance, Schiff base probes have been designed for the selective detection of metal cations like Zn²⁺, Cu²⁺, and Hg²⁺ with high sensitivity and low detection limits, often in the nanomolar range researchgate.netnih.gov. Their ease of synthesis, tunable optical properties, and responsiveness to environmental stimuli further enhance their utility as sensors.

| Analyte Type | Sensing Mechanism | Detection Limit (Example) | Application |

| Metal Cations (e.g., Zn²⁺, Cu²⁺, Hg²⁺) | Fluorescence enhancement/quenching | Nanomolar (nM) range | Environmental monitoring, bioimaging |

| Anions | Fluorescence change | Varies by analyte | Chemical sensing |

Use as Schiff-Base Ligands and Salen Frameworks in Light-Controlled Catalysis

Polymer and Coating Development

The integration of this compound (SA) units into polymer architectures has opened avenues for creating light-responsive materials with tailored functionalities. These derivatives can be incorporated into polymer backbones or appended as side groups, imparting unique optical and mechanical properties to the resulting materials researchgate.netacs.org.

Polymers designed with SA units in their backbone have demonstrated potential as light-responsive materials. For instance, condensation polymerization of specific bis-hydroxybenzaldehydes with diamines has yielded polymers containing both azobenzene (B91143) and N-salicylideneaniline moieties. These polymers can be processed into flexible solid films exhibiting good tensile strength (approximately 20 MPa), high glass transition temperatures (Tg > 235 °C), and excellent thermal stability (up to 365 °C) researchgate.net. Such materials are capable of undergoing photoisomerization and light-induced birefringence upon irradiation with UV light, enabling applications such as optical information recording in the form of diffraction gratings researchgate.net.

Furthermore, the in situ formation of oriented N-salicylideneaniline derivatives has been achieved by coating 2-hydroxybenzaldehyde derivatives onto photoaligned polymer films. This process leads to the formation of oriented SA derivative side groups that exhibit polarized fluorescence mdpi.comacs.org. The ability to control molecular orientation is crucial for achieving high performance in optical devices. For example, liquid crystalline copolymer films with N-benzylideneaniline (NBA) derivative side groups can undergo thermally stimulated molecular reorientation. Subsequent hydrolysis of these NBA groups yields phenylamine moieties that can then form oriented SA derivatives via in situ condensation, resulting in polarized fluorescence with high polarization ratios acs.org.

Blend materials incorporating N-salicylidene aniline (B41778) sulfonate derivatives within an ampholyte polymer matrix have also been explored. These blends can be prepared using traditional solution mixing or a novel in situ synthesis method. The in situ approach utilizes the ionic nature of the dyes and matrix components, leading to strong electrostatic anchorage of the anionic anils to the host polymer matrix without disrupting its lamellar organization rsc.org. These developments highlight the adaptability of SA derivatives for creating functional polymer systems and advanced coatings.

Materials Informatics and Data Mining for Property Prediction

The complex relationship between molecular and crystal structures and the photochromic behavior of this compound (SA) crystals has prompted the application of materials informatics and data mining techniques. These approaches aim to uncover hidden patterns and establish predictive models for designing SA compounds with desired photochromic characteristics nih.govacs.orgresearchgate.netacs.orgresearchgate.net.

A comprehensive data set has been constructed, comprising molecular and crystal structural information along with the photochromic properties of over 331 SA molecules, compiled from numerous previous studies nih.govacs.orgresearchgate.net. This data set, analyzed using data mining tools, has revealed key structural parameters that significantly influence photochromism. Among these, the dihedral angle between specific molecular planes has been identified as the most dominant parameter nih.govacs.orgresearchgate.netacs.orgresearchgate.net. Other influential structural features include the Hirshfeld surface volume, packing index, void volume per molecule, density, and C/C contact ratio nih.govacs.orgresearchgate.net.

Empirical observations and data mining insights indicate that SAs with steric and bulky hydrocarbon groups , such as the tert-butyl group, tend to be photochromic. This is attributed to their propensity to adopt steric conformations and form loosely packed crystal structures, which often correlate with a larger Hirshfeld surface volume and void volume per molecule nih.govacs.orgresearchgate.netacs.orgresearchgate.net. Conversely, SAs featuring planar conformations and electron-withdrawing groups like fluorine, pyridine, or pyrazine (B50134) are generally less likely to exhibit photochromism. These structures often lead to planar conformations and more densely packed crystal lattices, with reduced Hirshfeld surface volume and void volume nih.govacs.orgresearchgate.netacs.orgresearchgate.net.

Machine Learning Models for Photochromism Prediction

Building upon the insights gained from data mining, machine learning models have been developed to predict the photochromic properties of SA crystals with high accuracy nih.govacs.orgresearchgate.netacs.orgresearchgate.net. By training models on the curated data set of structural features and photochromism, researchers have achieved predictive capabilities that can guide the design of new photochromic materials.

A common approach involves using gradient-boosted decision tree algorithms , such as XGBoost, to classify SA crystals as photochromic or nonphotochromic based on their molecular and crystal structural parameters nih.govacs.orgresearchgate.net. These models have demonstrated remarkable performance, with prediction accuracies exceeding 85% when utilizing a combination of key structural features like the dihedral angle and Hirshfeld surface volume nih.govacs.orgresearchgate.netacs.orgresearchgate.net. The successful application of these machine learning models provides a powerful tool for accelerating the discovery and development of novel SA-based photochromic materials by enabling efficient screening and rational design prior to experimental synthesis nih.govacs.orgresearchgate.netacs.orgresearchgate.net.

Data Tables

Table 1: Key Structural Parameters Influencing this compound Photochromism

| Structural Parameter | Influence on Photochromism |

| Dihedral Angle | Most dominant parameter; larger angles often correlate with photochromism nih.govacs.orgresearchgate.netacs.orgresearchgate.net |

| Hirshfeld Surface Volume | Significant influence; larger volumes associated with photochromic compounds nih.govacs.orgresearchgate.netacs.orgresearchgate.net |

| Packing Index | Influential parameter; loosely packed structures favor photochromism nih.govacs.orgresearchgate.net |

| Void Volume per Molecule | Influential parameter; larger void volumes associated with photochromic compounds nih.govacs.orgresearchgate.net |

| Density | Influential parameter; lower densities often correlate with photochromism nih.govacs.orgresearchgate.net |

| C/C Contact Ratio | Influential parameter; related to crystal packing and intermolecular interactions nih.govacs.orgresearchgate.net |

| Molecular Conformation | Steric/bulky groups (e.g., tert-butyl) promote photochromism; planar conformations are less likely to be photochromic nih.govacs.orgresearchgate.netacs.orgresearchgate.net |

Table 2: Machine Learning Model Performance for this compound Photochromism Prediction

| Model Type | Input Features (Examples) | Prediction Accuracy | Reference(s) |

| Gradient-Boosted Decision Tree | Dihedral angle, Hirshfeld surface volume, packing index, etc. | >85% | nih.govacs.orgresearchgate.netacs.orgresearchgate.net |

| XGBoost Classifier | Molecular/crystal structural features | >85% | nih.govacs.orgresearchgate.netacs.org |

Compound List

this compound (SA)

N-Salicylideneaniline

N-Salicylideneaminopyridine (SAP)

N-Salicylidene-1-isoquinoline-2-naphthylamine (SN1-4)

N-benzylideneaniline (NBA)

2-hydroxybenzaldehyde derivatives

tetrafluorobenzene- or octafluorobiphenylene-based bis-hydroxybenzaldehydes

aromatic meta-linked octafluorobiphenylene-based diamines

N-salicylidene aniline sulfonate derivatives

azobenzene

diarylethene

Reaction Kinetics and Mechanistic Investigations

Formation Kinetics of Salicylideneaniline

The formation of this compound from salicylaldehyde (B1680747) and aniline (B41778) is a condensation reaction that involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine linkage. Kinetic studies aim to elucidate the rate-determining steps and the factors influencing the reaction speed.

The rate of this compound formation is influenced by temperature, with an increase in temperature generally leading to an increased reaction rate hakon-art.comresearchgate.net. This temperature dependence allows for the determination of thermodynamic parameters, such as activation energy (), enthalpy of activation (), and entropy of activation (). These parameters are crucial for understanding the energy requirements and the nature of the transition state during the reaction. Plots of log k (where k is the rate constant) versus 1/T (Arrhenius plot) are typically linear, enabling the calculation of these thermodynamic quantities hakon-art.comresearchgate.net. The values of these parameters help in explaining the reaction mechanism and the interactions involved in the transition state .

Table 1: Representative Thermodynamic Parameters for Schiff Base Formation (Illustrative Data)

| Parameter | Value (Example) | Units |

| Activation Energy () | 40 - 60 | kJ/mol |

| Enthalpy of Activation () | 35 - 55 | kJ/mol |

| Entropy of Activation () | -100 to -150 | J/mol·K |

Note: Specific values are illustrative and depend on experimental conditions and the specific Schiff base derivative studied.

The formation of Schiff bases like this compound typically proceeds through a two-step mechanism hakon-art.comjuniperpublishers.com. The first step involves the nucleophilic addition of the amine (aniline) to the carbonyl carbon of the aldehyde (salicylaldehyde), forming a tetrahedral intermediate known as a carbinolamine juniperpublishers.com. This carbinolamine is often unstable and can undergo reversible dehydration in the second step to yield the final imine product (this compound) and water juniperpublishers.com.

Scheme 1: General Mechanism for Schiff Base Formation

Salicylaldehyde + Aniline Carbinolamine this compound + Water

Temperature Dependence and Thermodynamic Parameters

Hydrolysis Kinetics of this compound Derivatives

Schiff bases, including this compound, are susceptible to hydrolysis, a reaction that reverses the condensation process, regenerating the parent aldehyde and amine. The kinetics of this hydrolysis are important for understanding their stability and behavior in aqueous environments. Studies have focused on the influence of pH and temperature on the hydrolysis rate.

The hydrolysis of this compound derivatives exhibits a pronounced dependence on pH tsijournals.comasianpubs.orgijsdr.orgcentralasianstudies.org. Rate profile diagrams, which plot the logarithm of the rate constant against pH, typically reveal a U-shaped or V-shaped profile. This indicates a minimum rate of hydrolysis in a certain pH range, often around neutral pH, with increased rates observed in both acidic and basic conditions tsijournals.comasianpubs.orgijsdr.org. For example, studies on N-salicylidene-m-chloroaniline and N-salicylidene-m-methyl aniline have shown a rate minimum in the pH range of approximately 5.21-10.22, with rates increasing at pH values below and above this range tsijournals.com. At very high pH values (alkaline conditions), the rate often reaches a plateau tsijournals.com.

Table 2: pH Dependence of Hydrolysis Rate Constants (Illustrative Data)

| pH Range | Observed Rate Behavior |

| Acidic (e.g., pH < 5) | Increasing rate |

| Neutral (e.g., pH 5-10) | Minimum rate |

| Basic (e.g., pH > 10) | Increasing rate, then plateau |

Note: Specific pH ranges and rate behaviors can vary depending on the substituents on the this compound molecule.

The hydrolysis mechanism of this compound derivatives varies significantly with pH tsijournals.comcentralasianstudies.org.

Acidic Media: In acidic conditions, the imine nitrogen atom of the Schiff base can become protonated. This protonation activates the imine carbon towards nucleophilic attack by water. The hydrolysis likely proceeds via a protonated carbinolamine intermediate, with the rate-determining step often involving the attack of water on the protonated imine or the subsequent breakdown of the protonated carbinolamine tsijournals.comcentralasianstudies.org. The rate increases with increasing acidity (lower pH) tsijournals.comcentralasianstudies.org.

Neutral Media: In neutral or near-neutral conditions, the Schiff base is predominantly in its neutral form. The hydrolysis rate is typically at its minimum in this pH range. The reaction may involve the direct attack of a water molecule on the imine carbon, which is a slower process compared to catalyzed reactions in acidic or basic media tsijournals.comcentralasianstudies.org. The presence of the ortho-hydroxyl group in this compound might influence this by forming intramolecular hydrogen bonds, potentially affecting the reactivity of the imine linkage centralasianstudies.org.

Basic Media: In basic conditions, the rate of hydrolysis generally increases with increasing pH, particularly at lower alkaline pH values. This can be attributed to the nucleophilic attack of hydroxide (B78521) ions on the imine carbon. At very high pH, the rate often plateaus, suggesting that the Schiff base might exist in an anionic form (deprotonated phenolic hydroxyl) that is less reactive or that the reaction reaches a saturation point tsijournals.com. The mechanism in basic media can involve the attack of hydroxide ions on the imine carbon, leading to the formation of a carbinolamine anion, which then breaks down.

Table 3: Hydrolysis Mechanisms of this compound Derivatives by pH

| pH Condition | Protonation/Deprotonation | Key Nucleophile/Catalyst | Likely Rate-Determining Step |

| Acidic | Imine protonation | Water | Water attack on protonated imine or carbinolamine breakdown |

| Neutral | Minimal | Water | Direct water attack on neutral imine |

| Basic | Phenolic OH deprotonation | Hydroxide ion (OH⁻) | OH⁻ attack on imine carbon, followed by breakdown |

Note: Mechanisms can be complex and involve multiple steps and intermediates, influenced by specific molecular structures.

Solvent Deuterium (B1214612) Isotope Effects

Solvent Deuterium Isotope Effects (SDIEs) represent a critical methodology in physical organic chemistry for dissecting reaction mechanisms, particularly those involving proton transfer and tautomerization. For this compound (SA), a compound well-known for its intramolecular hydrogen bonding and facile enol-keto tautomerism, SDIEs offer significant insights into the dynamics of these processes. The principle behind SDIEs lies in the difference in reaction rates or equilibrium positions when a protic hydrogen atom is replaced by its heavier isotope, deuterium. This difference arises from variations in zero-point energies and vibrational frequencies between C-H and C-D bonds, or O-H and O-D bonds. A kinetic isotope effect (KIE) is typically expressed as the ratio of rate constants for the light isotope (kL) to the heavy isotope (kH), i.e., KIE = kL/kH. A KIE greater than 1 (a "normal" KIE) generally indicates that the bond to the isotopically substituted atom is broken or significantly weakened in the rate-determining step of the reaction.

Spectroscopic Investigations via Deuterium Isotope Effects

Beyond direct kinetic measurements, deuterium substitution can induce measurable changes in spectroscopic properties, notably in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium Isotope Effects (DIEs) on chemical shifts, often reported in parts per billion (ppb), provide a sensitive probe of the local electronic environment and the strength and nature of hydrogen bonding. These effects are particularly valuable for characterizing tautomeric equilibria in molecules like this compound, where the position of a proton is dynamic.

Studies on trans-N-salicylideneaniline (SAN) have utilized ¹³C NMR spectroscopy to quantify these DIEs. The magnitude and positional dependence of these effects are highly informative. For instance, carbons directly bonded to or in close proximity to a deuterated atom, or those involved in hydrogen bonding, exhibit particularly pronounced shifts. These spectroscopic observations serve as indirect mechanistic probes, correlating deuterium substitution with changes in the tautomeric state and hydrogen bond geometry.

Table 1: ¹³C Nuclear Magnetic Resonance Deuterium Isotope Effects (DIEs) in trans-N-Salicylideneaniline Isotopomers

| Observed Carbon (in SAN) | Position of Deuterium Substitution | Deuterium Isotope Effect (D) [ppb] | Reference |

| C-2' (Aniline ortho) | 2'-H-2-SAN | 3.2 | researchgate.net |

| C-1' (Aniline ipso) | 2'-H-2-SAN | 58.4 | researchgate.net |

| C-1' (Aniline ipso) | 4'-H-2-SAN | 110.2 | researchgate.net |

| C-1' (Aniline ipso) | 2',3',4',5',6'-H-2(5)-SAN | 121.5 | researchgate.net |

| C-4 (Salicylaldehyde) | 4-H-2-SAN | 8.7 | researchgate.net |

| C-2 (Salicylaldehyde) | 2-H-2-SAN | 3.4 | researchgate.net |

| C-5' (Aniline meta) | 3'-H-2-SAN | 111.2 | researchgate.net |

Note: DIEs are typically measured relative to the ¹²C isotopologue. The notation 'D' signifies the deuterium isotope effect on the chemical shift of the specified carbon.

Kinetic Investigations via SDIEs

While direct kinetic data quantifying kH/kD ratios for this compound in various protic solvents are not extensively detailed in the provided literature abstracts, the principle of SDIEs is highly relevant to its proton transfer mechanisms. Research has indicated that proton transfer rates in this compound derivatives can indeed be influenced by deuteration acs.org. Furthermore, the involvement of quantum mechanical tunneling in the excited-state proton transfer of related Schiff bases has been proposed acs.orgresearchgate.net, a phenomenon for which SDIEs are crucial diagnostic tools.

In the context of this compound, kinetic SDIEs would typically be measured by comparing reaction rates in protic solvents such as methanol (B129727) (CH₃OH) or water (H₂O) against their deuterated counterparts (CD₃OD or D₂O). A significant kinetic SDIE (kH/kD > 1) would strongly support a mechanism where the cleavage or significant alteration of an O-H or N-H bond is involved in the rate-determining step of either thermal or photo-induced tautomerization. Such studies are essential for understanding the precise pathway and energy landscape of proton transfer in SA.

Mechanistic Interpretations

The ¹³C NMR DIEs observed in this compound provide direct evidence for the dynamic nature of its intramolecular hydrogen bond and the resulting tautomeric equilibrium. The magnitude and positional specificity of these shifts offer insights into the extent of proton delocalization and the strength of the hydrogen bond in different environments or tautomeric forms. For example, large DIEs observed on carbons adjacent to the hydrogen-bonding O and N atoms suggest substantial changes in their electronic environments upon deuteration, indicative of the proton's role in the electronic structure.

Although specific kinetic data for this compound in solution are less prominent in the abstracts, the general application of SDIEs in proton transfer reactions implies that such kinetic measurements would be invaluable. They would help pinpoint the rate-limiting step in the tautomerization process, potentially revealing the extent to which quantum tunneling contributes to the observed rates, especially in excited-state reactions. By combining spectroscopic and kinetic deuterium isotope effect studies, a comprehensive mechanistic understanding of this compound's tautomeric behavior can be achieved.

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Density Functional Theory (DFT) stands as the cornerstone of computational investigations into salicylideneaniline and its derivatives, offering a robust framework for exploring molecular structures, electronic properties, and spectroscopic characteristics aip.orgustc.edu.cnrsc.orgresearchgate.netacs.orgumassd.edustackexchange.comnih.govamazon.comwikipedia.orgresearchgate.net. The B3LYP hybrid functional is frequently utilized due to its balanced accuracy and computational efficiency for geometry optimizations, vibrational frequency analysis, and electronic structure calculations aip.orgrsc.orgumassd.edustackexchange.comamazon.com. Other functionals, such as X3LYP and ωB97X-D, have also been applied to refine calculations and explore specific properties rsc.orgacs.org.

These calculations are typically performed using widely adopted computational software packages, most notably the Gaussian suite of programs, including versions like Gaussian 03 and Gaussian 16 aip.orgnih.gov. The applications of DFT in SA research encompass:

Geometry Optimization: Determining the lowest-energy molecular configurations, including the enol and keto tautomers and various conformers, providing insights into structural preferences and potential energy landscapes aip.orgustc.edu.cnamazon.com. For instance, studies have mapped potential energy curves for rotational modes, such as the twist around the C=N bond, revealing energy barriers and preferred orientations aip.org.

Vibrational Frequency Analysis: Calculating harmonic vibrational frequencies to assign experimental Infrared (IR) and Raman spectra. The use of Potential Energy Distribution (PED) analysis aids in identifying specific vibrational modes, particularly those associated with the intramolecular hydrogen bond aip.orgrsc.org.

Electronic Property Characterization: Investigating frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and global chemical reactivity descriptors. These analyses are crucial for understanding electron delocalization, charge transfer, and the molecule's propensity for chemical reactions ustc.edu.cnumassd.edustackexchange.comamazon.com.

Hydrogen Bond Analysis: Employing methods like Atoms-In-Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis to quantify the strength and nature of the intramolecular hydrogen bond, which is fundamental to SA's unique properties rsc.org.

Furthermore, DFT has been extended to model SA within different environments, such as zeolite frameworks or various solvents, to elucidate how these interactions influence tautomeric equilibria and spectral signatures wikipedia.org. Time-Dependent DFT (TDDFT) is specifically employed to investigate excited-state properties and dynamics, particularly the ESIPT mechanism acs.orgresearchgate.net.

Basis Set Selection

The accuracy of quantum chemical calculations is intrinsically linked to the choice of basis sets. For this compound, a variety of basis sets have been employed, typically in conjunction with DFT methods:

6-31G(d,p): This split-valence polarized basis set is frequently used for geometry optimizations and frequency calculations, offering a practical balance between computational cost and accuracy ustc.edu.cnamazon.com.

6-311++G(d,p): A triple-zeta valence basis set that includes diffuse and polarization functions, this set provides enhanced accuracy for calculations of electronic properties and vibrational spectra, making it suitable for more detailed studies aip.orgnih.gov.

6-31G* and 6-311G**: These basis sets, incorporating polarization functions and diffuse functions, are also commonly utilized for vibrational analysis and electronic structure calculations rsc.org.

The selection of an appropriate basis set is often guided by convergence studies, where calculated properties are compared across different basis set sizes to ensure reliability and minimize basis set superposition error rsc.org.

Relativistic Effects and Spin-Orbit Coupling Considerations

Relativistic effects and spin-orbit coupling (SOC) are phenomena that primarily impact molecules containing heavy elements or those involved in spin-forbidden electronic transitions. For this compound, which is composed of light elements such as carbon, hydrogen, nitrogen, and oxygen, these effects are generally considered negligible. Relativistic quantum chemistry, which integrates quantum mechanics with special relativity, is essential for accurately describing the behavior of heavy elements where electron velocities approach a significant fraction of the speed of light, leading to observable deviations in chemical properties stackexchange.comnih.govamazon.comwikipedia.org. Spin-orbit coupling, specifically, describes the interaction between an electron's intrinsic spin and its orbital motion, playing a critical role in mixing electronic states of different spin multiplicities and facilitating spin-forbidden processes like phosphorescence researchgate.netosti.gov. Consequently, standard non-relativistic quantum chemical methodologies are widely adopted and deemed sufficient for the computational study of this compound aip.orgustc.edu.cnrsc.orgresearchgate.netacs.orgumassd.edustackexchange.comnih.govamazon.comwikipedia.orgresearchgate.net. As such, dedicated computational studies focusing on relativistic effects or spin-orbit coupling for this compound are not prominent in the literature.

Solvent Models

The influence of the surrounding solvent environment on the tautomeric equilibrium and spectroscopic characteristics of this compound is a critical aspect of its behavior. To computationally account for these solvent effects, continuum solvation models are extensively employed. The Polarizable Continuum Model (PCM) and its various implementations, such as the Conductor-like Polarizable Continuum Model (CPCM), are frequently utilized rsc.orgnih.gov.

These models conceptualize the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By incorporating solvent effects, researchers can effectively simulate and interpret phenomena like solvatochromism, where spectral properties shift with variations in solvent polarity. For this compound, PCM/CPCM calculations are instrumental in understanding how different solvents stabilize the enol and keto tautomers, thereby modulating the tautomeric equilibrium and influencing absorption and emission spectra rsc.orgumassd.eduamazon.com.

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular Dynamics (MD) simulations provide a powerful means to investigate the dynamic behavior of molecules over time, offering insights into conformational changes, molecular motion within condensed phases, and interactions with their environment. This compound has been studied using MD, particularly in the context of its ferroelectric properties and switching mechanisms aip.orgustc.edu.cn. These studies often employ models like the Polarized Crystal Charge (PCC) model within MD simulations to elucidate ferroelectric switching behavior and hysteresis loops aip.orgustc.edu.cn. Beyond bulk material properties, MD simulations can also reveal the dynamic evolution of individual SA molecules, including conformational transitions and interactions within crystal lattices or solvation shells. These dynamic perspectives complement static quantum chemical calculations by providing a temporal dimension to structural dynamics, which is crucial for understanding phenomena such as thermochromism and photochromism.

Excited State Dynamics Simulations

The excited-state dynamics of this compound are of significant interest, particularly its characteristic Excited-State Intramolecular Proton Transfer (ESIPT) reaction. Computational methods such as Time-Dependent Density Functional Theory (TDDFT) are indispensable for calculating excited-state properties, including excitation energies and oscillator strengths, which are vital for interpreting experimental UV-Vis absorption and fluorescence spectra acs.orgresearchgate.net.

TDDFT calculations have been used to map the potential energy surfaces of excited states, revealing that the ESIPT process in SA can proceed without a significant energy barrier in the first excited singlet state (S1) researchgate.net. This finding aligns with experimental techniques like femtosecond time-resolved photoelectron spectroscopy (TRPES), which directly probe the ultrafast dynamics of proton transfer following photoexcitation researchgate.net. These simulations are instrumental in elucidating the mechanisms driving ESIPT, including the role of molecular planarity and torsional angles of the anilino ring, as well as the impact of substituents on reaction rates and pathways acs.orgresearchgate.net.

Multi-Reference Methods for Complex Electronic States

For systems exhibiting complex electronic structures, such as those involving significant multi-configurational character or conical intersections, multi-reference methods are often required for accurate description. Complete Active Space Self-Consistent Field (CASSCF) calculations, frequently combined with configuration interaction (CI) or coupled cluster (CC) methods, are employed to precisely describe these challenging electronic states acs.org.

In the study of this compound, CASSCF calculations have been utilized to investigate excited states and minimum energy conical intersection (MECI) points relevant to photochemical processes like ESIPT acs.org. These advanced methods offer a more robust depiction of excited-state potential energy surfaces compared to single-reference methods like TDDFT, especially when bond breaking/forming or substantial electronic rearrangement occurs during a reaction. They are essential for a comprehensive understanding of photochemical mechanisms and the intricate interplay of electronic states during excited-state dynamics.

Data Tables

Table 1: Common Computational Methods and Basis Sets for this compound

| Method/Functional | Basis Set | Software/Reference | Primary Application |

| DFT | 6-31G(d,p) | Gaussian | Geometry optimization, vibrational frequencies, MEP, HOMO-LUMO analysis |

| DFT | 6-311++G(d,p) | Gaussian | High-accuracy geometry, vibrational frequencies, electronic properties |

| DFT (B3LYP) | 6-31G* | Gaussian | Vibrational frequencies, AIM, NBO analysis |

| DFT (B3LYP) | 6-311G** | Gaussian | Vibrational frequencies, AIM, NBO analysis |

| TDDFT | 6-31G(d,p) | Gaussian | Excited state properties, absorption spectra |

| CASSCF | 6-31G(d,p) | Gaussian | Excited state dynamics, MECI points |

| MD (PCC Model) | Various | Custom/Specific | Ferroelectric switching mechanisms, hysteresis loops, molecular dynamics |

Table 2: Selected Vibrational and Structural Data for this compound (SA)

| Property | Value | Method/Basis Set | Notes | Reference |

| νOH (stretching) | ~2940 cm⁻¹ | Experimental | Hydrogen bond stretching vibration | rsc.org |

| νOD (stretching) | ~2122 cm⁻¹ | Experimental | Deuterated hydrogen bond stretching vibration | rsc.org |

| γOH (out-of-plane bending) | ~830 cm⁻¹ | Experimental | Out-of-plane bending vibration | rsc.org |

| γOD (out-of-plane bending) | ~589 cm⁻¹ | Experimental | Deuterated out-of-plane bending vibration | rsc.org |

| C4=C5 bond length | ~1.419 Å | Experimental | Well-predicted by B3LYP/X3LYP | rsc.org |